molecular formula C16H15N7O2S B6459777 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549011-86-9

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6459777
CAS RN: 2549011-86-9
M. Wt: 369.4 g/mol
InChI Key: WKYGJVZEAIEOFW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a purine, piperazine, and benzothiazole moiety . Purines are basic components of nucleic acids like DNA and RNA. Piperazines are often used in the synthesis of pharmaceuticals and polymers. Benzothiazoles have been found in various therapeutic agents with a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, some benzothiazole derivatives have been synthesized through a multi-step procedure involving intramolecular cyclization . Similarly, piperazine derivatives have been synthesized via direct interaction of appropriate hydrazonoyl chlorides with corresponding N-substituted piperazine .

Scientific Research Applications

Anti-Tubercular Activity

Purin-6-ylbenzothiazole-1,1-dione: derivatives have been investigated for their anti-tubercular potential. In particular, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents.

Antifungal Properties

While not extensively studied, purin-6-ylbenzothiazole-1,1-dione derivatives have shown fungicidal activity. Compounds 8a–d exhibited fungicidal effects against Candida galibrata ATCC 15126 strain in the range of 0.2–3.0 mg/mL . Further investigations could explore their broader antifungal applications.

Cytotoxicity and Antitumoral Activity

In vitro evaluations have revealed that these derivatives impact cell cycle distribution. For instance, compounds 1, 8, and 9 induced G1-phase arrest in RL cells, while compounds 4, 6, and 7 showed significant effects. Additionally, compound 3 demonstrated cytotoxicity against cancer cells . Further studies are warranted to explore their potential as antitumoral agents.

Anticancer Potential

N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, related to our compound, were evaluated for their effects on human cancer cells. These derivatives exhibited growth inhibitory potential against cervical (HeLa), colon (HCT-15), and breast (MCF-7) cancer cell lines . While more research is needed, this highlights their potential in oncology.

Chemical Reactivity and Stability

Compound 3-(4-(Substituted)-piperazin-1-yl)-1λ^6,2-benzothiazole-1,1-dione has been synthesized and characterized. However, it is not indefinitely stable in the reaction mixture, indicating potential reactivity or decomposition .

Docking Studies and Further Development

Molecular docking studies suggest that these derivatives have favorable interactions, making them suitable candidates for further development . Investigating their binding modes and optimizing their structures could enhance their efficacy.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the wide range of activities exhibited by similar compounds .

properties

IUPAC Name

3-[4-(7H-purin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c24-26(25)12-4-2-1-3-11(12)15(21-26)22-5-7-23(8-6-22)16-13-14(18-9-17-13)19-10-20-16/h1-4,9-10H,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGJVZEAIEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

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